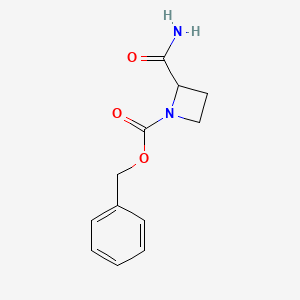

Benzyl 2-carbamoylazetidine-1-carboxylate

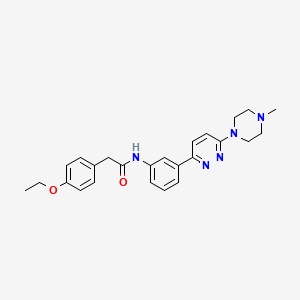

Übersicht

Beschreibung

Benzyl 2-carbamoylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a carbamoylazetidine-1-carboxylate group . The InChI code for this compound is 1S/C12H14N2O3/c13-11(15)10-6-7-14(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a predicted density of 1.310±0.06 g/cm3 and a predicted boiling point of 456.4±44.0 °C .Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibition

Benzyl 2-carbamoylazetidine-1-carboxylate derivatives have been studied for their potential in inhibiting cholinesterase enzymes. A series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates exhibited inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain compounds showing comparable activity to known inhibitors like rivastigmine. These findings suggest potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors play a therapeutic role (Pizova et al., 2017).

Photocarboxylation in Organic Synthesis

The compound has been utilized in photocarboxylation reactions of benzylic C–H bonds with CO2. This process, conducted under metal-free conditions, allows for the conversion of benzylic C–H bonds into 2-arylpropionic acids, a transformation valuable in drug synthesis and organic chemistry. This method is notable for its mild conditions and broad substrate scope, making it an efficient strategy for synthesizing various drugs (Meng et al., 2019).

Synthesis of α-Aryl Amino Acid Derivatives

This compound derivatives have been involved in the base-induced Sommelet-Hauser rearrangement, leading to the synthesis of α-aryl amino acid derivatives. This synthesis pathway offers a novel approach to creating these compounds, which have applications in pharmaceuticals and biochemistry (Tayama et al., 2017).

Biotransformations and Synthetic Applications

The compound has been used in biotransformations to produce chiral azetidine-2-carboxylic acids and amide derivatives, which are useful in synthesizing diverse chemical structures. These biotransformations highlight the compound's versatility in facilitating the synthesis of complex organic molecules (Leng et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl 2-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-11(15)10-6-7-14(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWSMBMSCDHVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol](/img/structure/B2381409.png)

![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2381414.png)

![3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine](/img/structure/B2381416.png)

![3,9-dimethyl-1-(2-morpholin-4-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381420.png)

![2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid](/img/structure/B2381423.png)

![2,7-Diazaspiro[4.4]nonane dihydrobromide](/img/structure/B2381424.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2381430.png)